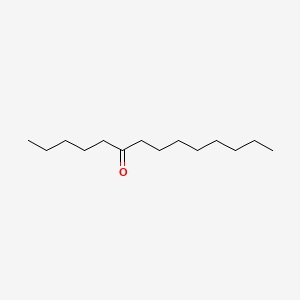

6-Tetradecanone

Description

Contextual Significance of C14 Ketones in Organic Chemistry

C14 ketones, a class of organic compounds characterized by a 14-carbon backbone and a ketone functional group, hold a significant position in organic chemistry. ontosight.ai Their importance stems from their roles as versatile synthetic intermediates, their presence in natural products, and their application in various industries. ontosight.ai The position of the carbonyl group along the carbon chain gives rise to different isomers, each with unique properties and potential applications. ontosight.ai

In the realm of organic synthesis, C14 ketones are valuable building blocks for the construction of more complex molecules. ontosight.ai They can undergo a variety of chemical transformations at the carbonyl group and the adjacent carbon atoms, allowing for the introduction of new functional groups and the formation of carbon-carbon bonds. This reactivity is harnessed in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. mdpi.com

Furthermore, certain C14 ketones and their derivatives are found in nature, playing roles as semiochemicals, particularly as pheromones in insects. nih.gov These compounds are crucial for chemical communication, mediating behaviors such as mating and aggregation. The study of these natural C14 ketones provides a basis for the development of environmentally benign pest management strategies. The structural simplicity and specific functionality of C14 ketones make them ideal models for studying reaction mechanisms and structure-activity relationships in organic chemistry.

Historical Evolution of Research on Linear Long-Chain Ketones

The study of linear long-chain ketones has evolved significantly over the past century, driven by advances in synthetic methodologies and analytical techniques. Early research into ketones, in general, dates back to the 19th century, with initial studies focusing on their synthesis and basic reactivity. One of the foundational methods for ketone synthesis, the conversion of carboxylic acids to ketones, has been known for centuries and was described as early as 1612. researchgate.net A notable advancement in the early 20th century was the Dakin–West reaction (1928), which provided a method for preparing certain methyl ketones from α-amino acids. researchgate.net

The development of catalytic methods has been a major driver in the synthesis of long-chain ketones. Researchers have explored various catalysts, including those based on iron, for the ketonization of alcohols, aldehydes, esters, and carboxylic acids. researchgate.net These catalytic methods offer advantages in terms of yield, selectivity, and environmental friendliness compared to earlier stoichiometric approaches. researchgate.net The use of bauxite (B576324) as a catalyst for the synthesis of fatty ketones through the decarboxylation of fatty acids has also been investigated, providing a low-cost route to these compounds. google.com

More recently, research has focused on developing highly efficient and selective catalytic systems for the synthesis of long-chain ketones. Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for this purpose. nih.gov These modern methods allow for the construction of a wide variety of ketones with excellent functional group tolerance and under mild reaction conditions. The ongoing development of novel catalytic systems continues to expand the synthetic toolbox for accessing linear long-chain ketones, enabling their use in increasingly complex applications.

Current Trajectories and Future Prospects in 6-Tetradecanone Research

Current research involving this compound and other long-chain aliphatic ketones is multifaceted, spanning areas from materials science to chemical ecology and medicinal chemistry. A significant area of investigation is their application as semiochemicals. Volatile organic compounds, including ketones, are known to guide insect social behavior, and there is ongoing research into how these compounds are generated and perceived. biorxiv.org Understanding the role of specific ketones like this compound in insect communication could lead to the development of novel and targeted pest control strategies.

In the field of materials science, the functionalization of aliphatic polyketones is an area of growing interest. cambridge.org While this compound itself is a small molecule, the study of its properties and reactivity can inform the design and synthesis of polymers with ketone functionalities. These polymers have potential applications in areas such as drug delivery and tissue engineering due to their biocompatibility and the tunability of their physical properties. cambridge.org

The future prospects for research on this compound and related compounds are promising. Advances in catalytic synthesis will likely enable more efficient and sustainable production of these ketones, making them more accessible for a wider range of applications. mdpi.com Furthermore, as our understanding of the biological roles of long-chain ketones deepens, new opportunities in medicinal and agricultural chemistry may emerge. For instance, the antimicrobial properties of related long-chain epoxy-ketones suggest that derivatives of this compound could be explored for similar activities. nih.gov The continued investigation of these seemingly simple molecules is poised to yield valuable insights and practical applications in diverse scientific disciplines.

Research Objectives and Foundational Principles for this compound Investigations

The primary research objectives for investigating this compound and other linear long-chain ketones are driven by a desire to understand their fundamental chemical properties, develop efficient synthetic methods, and explore their potential applications. A key objective is the detailed characterization of their physicochemical properties, which provides the foundation for predicting their behavior in various systems and for designing new applications.

A foundational principle in the study of this compound is the structure-property relationship. The length of the alkyl chains and the position of the carbonyl group significantly influence properties such as melting point, boiling point, solubility, and reactivity. rsc.org By systematically studying these relationships, researchers can gain a deeper understanding of the underlying principles governing the behavior of long-chain ketones.

Another core principle is the development of sustainable and efficient synthetic methodologies. Research in this area is guided by the principles of green chemistry, aiming to create synthetic routes that are atom-economical, use non-toxic reagents and catalysts, and minimize waste. researchgate.net The development of catalytic processes for the synthesis of long-chain ketones from renewable feedstocks is a particularly important goal. pjoes.com

Finally, the investigation of the biological activity of this compound and its analogs is based on the principle that molecular structure dictates biological function. By studying how these molecules interact with biological systems, for example, as semiochemicals, researchers can uncover new mechanisms of chemical communication and potentially develop new technologies for agriculture and medicine. nih.gov

Structure

3D Structure

Properties

CAS No. |

6836-42-6 |

|---|---|

Molecular Formula |

C14H28O |

Molecular Weight |

212.37 g/mol |

IUPAC Name |

tetradecan-6-one |

InChI |

InChI=1S/C14H28O/c1-3-5-7-8-9-11-13-14(15)12-10-6-4-2/h3-13H2,1-2H3 |

InChI Key |

OAFHCOXSIJKFEV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=O)CCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Production of 6 Tetradecanone

Chemical Synthesis Pathways

Chemical synthesis provides several established methods for the preparation of 6-tetradecanone, ranging from direct single-step reactions to more complex multi-step sequences.

Direct Synthesis Approaches for this compound

Direct synthesis methods aim to construct the this compound molecule in a minimal number of steps, often by forming the ketone functionality directly on a pre-existing carbon skeleton.

Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the synthesis of aromatic ketones. numberanalytics.combyjus.com It involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). numberanalytics.combyjus.comwikipedia.org The mechanism proceeds through the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring. byjus.com

While primarily used for aromatic ketones, the principles of acylation can be adapted for the synthesis of aliphatic ketones, although direct Friedel-Crafts acylation on alkanes is not feasible. However, related strategies can be employed. For the synthesis of this compound, a suitable precursor would be required that can undergo acylation. For instance, an organometallic compound could be acylated.

Table 1: Key Aspects of Friedel-Crafts Acylation

| Feature | Description |

| Reactants | Arene (or derivative), Acyl Halide/Anhydride |

| Catalyst | Lewis Acid (e.g., AlCl₃) |

| Intermediate | Acylium ion (RCO⁺) |

| Product | Ketone |

| Key Advantage | Forms monoacylated products as the ketone product is deactivated towards further substitution. organic-chemistry.org |

A common and efficient method for the synthesis of ketones is the oxidation of the corresponding secondary alcohol. benchchem.com In the case of this compound, the precursor would be 6-tetradecanol (B8799563). Various oxidizing agents can be employed for this transformation. The choice of oxidant depends on factors such as scale, desired selectivity, and reaction conditions.

Common oxidizing agents include:

Chromium-based reagents: Such as pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in aqueous acetone).

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent. benchchem.com

Swern oxidation: Uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride.

Dess-Martin periodinane: A mild and selective oxidizing agent.

The general reaction is as follows:

C₈H₁₇CH(OH)C₅H₁₁ + [O] → C₈H₁₇C(=O)C₅H₁₁ + H₂O (6-Tetradecanol) (Oxidizing agent) (this compound)

Research has shown that the oxidation of long-chain alcohols like tetradecanol (B45765) can be achieved using various methods. chemicalbook.comeuropa.euillinois.edu For example, microbial systems can also be utilized for this purpose. The bacterium Corynebacterium equi has been shown to stereoselectively oxidize β-methyl-sec-alcohols. oup.com

Ketonization is a catalytic reaction that converts carboxylic acids into ketones, with the liberation of carbon dioxide and water. google.com This process is particularly relevant for the synthesis of long-chain symmetrical ketones from fatty acids. To produce this compound, a mixture of hexanoic acid and octanoic acid could be used.

The reaction can be represented as:

C₅H₁₁COOH + C₇H₁₅COOH → C₅H₁₁C(=O)C₇H₁₅ + CO₂ + H₂O (Hexanoic Acid) (Octanoic Acid) (this compound)

This process is typically carried out at elevated temperatures over a metal oxide catalyst. google.com Recent advancements have explored the use of various catalysts to improve the efficiency and selectivity of ketonization for biofuel production, which often involves the formation of various long-chain ketones. google.comnih.govnrel.gov

Recent research has demonstrated the conversion of biomass-derived esters to jet-fuel-range ketones, including this compound, through hydrodeoxygenation (HDO) processes. benchchem.com

Multi-Step Synthetic Sequences for Positional Isomers of Tetradecanone

Multi-step syntheses allow for greater control and the ability to introduce functional groups at specific positions, enabling the synthesis of various positional isomers of tetradecanone.

Chain elongation reactions are crucial for building the carbon backbone required for longer-chain ketones like this compound. These methods typically involve the formation of new carbon-carbon bonds. studymind.co.uk

One common approach is the use of Grignard reagents . A Grignard reagent, such as hexylmagnesium bromide, can react with an appropriate electrophile, like octanoyl chloride, to form the ketone. leah4sci.com

Another method involves the reaction of nitriles with Grignard reagents, which upon hydrolysis yield a ketone. leah4sci.com For instance, hexylmagnesium bromide could react with heptanenitrile.

The Kiliani-Fischer synthesis , while primarily used for elongating carbohydrate chains, demonstrates a principle of chain extension by one carbon at a time through the formation and subsequent reaction of a cyanohydrin. orgosolver.com Similar principles can be applied in other contexts to build up a carbon chain.

Aldol condensation is another powerful tool for forming carbon-carbon bonds and can be used to construct larger molecules that can then be converted to the desired ketone. studymind.co.uk

Chemoenzymatic Production of this compound

Chemoenzymatic synthesis combines the selectivity and mild reaction conditions of enzymatic catalysis with the versatility of chemical transformations. thieme-connect.comunimi.it This approach is increasingly being explored for the production of fine chemicals and pharmaceuticals. researchgate.netscielo.bracs.orgnih.govnih.govnih.govresearchgate.net

For the production of this compound, a key chemoenzymatic strategy would involve the use of enzymes such as lipases or ketoreductases. researchgate.net Lipases can be used for the selective acylation or deacylation of alcohol precursors. thieme-connect.comresearchgate.netnih.gov For example, a lipase (B570770) could be used in the kinetic resolution of racemic 6-tetradecanol to obtain a specific stereoisomer, which can then be oxidized to the ketone.

Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols, but the reverse reaction, the oxidation of an alcohol to a ketone, is also possible under the right conditions and is a focus of biocatalysis research. researchgate.netmdpi.comacsgcipr.org The use of biocatalysts offers the potential for highly selective and environmentally benign production routes. d-nb.inforsc.orgnih.gov

Functional Group Interconversions Leading to this compound

The synthesis of this compound can be effectively achieved through functional group interconversions (FGI), a strategic approach in organic synthesis that involves converting one functional group into another. This process is fundamental for creating target molecules that may not be directly accessible. Common strategies for synthesizing ketones like this compound involve the oxidation of corresponding secondary alcohols or the reaction of organometallic reagents with carboxylic acid derivatives.

One of the primary FGI methods is the oxidation of 6-tetradecanol. This reaction transforms the hydroxyl group (-OH) of the secondary alcohol into the carbonyl group (C=O) of the ketone. Various oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Another significant FGI route involves the use of organometallic compounds. For instance, the reaction of an organocadmium or organocuprate reagent with an appropriate acid chloride can yield this compound. These methods are valued for their ability to form carbon-carbon bonds, thereby constructing the carbon skeleton of the target ketone.

The table below summarizes key functional group interconversion reactions that can be utilized for the synthesis of this compound.

| Starting Material | Reagent(s) | Product | Reaction Type |

| 6-Tetradecanol | PCC, PDC, Swern oxidation, Dess-Martin periodinane | This compound | Oxidation |

| Hexanoyl chloride | Dioctylcadmium or Lithium dioctylcuprate | This compound | Nucleophilic Acyl Substitution |

| Heptanenitrile | Heptylmagnesium bromide followed by hydrolysis | This compound | Grignard Reaction |

Catalytic Systems in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering more efficient and environmentally benign routes to chemical products. Both heterogeneous and homogeneous catalytic systems can be applied to the synthesis of this compound, each with distinct advantages.

Heterogeneous Catalysis

Heterogeneous catalysis involves the use of a catalyst that is in a different phase from the reactants. wikipedia.org Typically, a solid catalyst is employed to facilitate a reaction in a liquid or gas phase. wikipedia.org This type of catalysis is highly advantageous in industrial settings due to the ease of catalyst separation from the product mixture, which allows for catalyst recycling and continuous processing. mdpi.com

For the synthesis of ketones like this compound, heterogeneous catalysts are often used in oxidation and hydrogenation reactions. For example, the dehydrogenation of 6-tetradecanol can be accomplished over a solid-supported metal catalyst. These catalysts are often designed to be highly selective, minimizing the formation of byproducts. lianerossi.org The versatility of heterogeneous catalysts allows for their customization to specific reactions by altering their composition, structure, and surface properties. mdpi.com

| Catalyst Type | Reactants | Reaction | Advantages |

| Supported Metal Catalysts (e.g., Pd, Pt on Carbon, Alumina) | 6-Tetradecanol, Oxygen/Air | Catalytic Oxidation | High selectivity, easy separation, reusable |

| Mixed Metal Oxides | Fatty acids, Alcohols | Ketonic Decarboxylation | Robust, can utilize biomass-derived feedstocks |

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. wikipedia.org This often leads to higher reaction rates and selectivities compared to heterogeneous systems because the active catalytic species are more accessible to the reactant molecules. lkouniv.ac.in

Homogeneous catalysts, often organometallic complexes, are instrumental in various transformations that can lead to this compound. wikipedia.org For instance, hydroformylation of a suitable alkene followed by oxidation can be a route to ketones. The ability to tune the electronic and steric properties of the ligands in these complexes allows for precise control over the reaction's outcome. lkouniv.ac.in However, a significant drawback of homogeneous catalysis is the often-difficult separation of the catalyst from the product, which can be a challenge for industrial applications. wikipedia.org

| Catalyst Type | Reactants | Reaction | Advantages |

| Rhodium or Cobalt Complexes | 1-Tridecene, CO, H2 | Hydroformylation (to aldehyde intermediate) | High activity and selectivity |

| Transition Metal Complexes (e.g., of Rh, Ru, Pd) | 6-Tetradecanol, Hydrogen Acceptor | Transfer Hydrogenation/Oxidation | Mild reaction conditions |

Biocatalytic and Biotechnological Production of this compound

Biocatalysis and biotechnology are emerging as powerful and sustainable alternatives to traditional chemical synthesis. These approaches utilize enzymes or whole microorganisms to produce valuable chemicals, often with high selectivity and under mild conditions. mdpi.com

Microbial Transformations for Ketone Biosynthesis

Microbial transformations leverage the metabolic pathways of microorganisms to convert simple starting materials into more complex molecules like ketones. slideshare.net This can involve fermentation processes where microorganisms are cultured in the presence of a specific substrate.

Screening and Isolation of Ketone-Producing Microorganisms (e.g., Bacillus species, Fungi)

The search for efficient ketone production often begins with the screening and isolation of microorganisms from diverse environments. researchgate.net Various bacterial and fungal species have been identified for their ability to produce ketones.

Bacillus species: Certain strains of Bacillus, such as Bacillus amyloliquefaciens, have been shown to produce a variety of volatile organic compounds, including ketones. asm.orgnih.govasm.org For instance, Bacillus amyloliquefaciens NJN-6 has been identified to produce 2-tetradecanone (B1197950). asm.orgnih.govasm.org While some studies have focused on the antifungal properties of these ketones, their production highlights the potential of Bacillus species for ketone synthesis. asm.orgnih.govasm.orgmdpi.com

Fungi: Various fungi are known to perform biotransformations, including the reduction of ketones to alcohols and the oxidation of alcohols to ketones. researchgate.net Screening of different fungal strains can identify those with specific enzymatic machinery for producing this compound from suitable precursors.

The table below lists examples of microorganisms with the potential for producing this compound or related ketones.

| Microorganism | Observed Ketone(s) | Potential Application |

| Bacillus amyloliquefaciens NJN-6 | 2-Tetradecanone, 2-Pentadecanone | Biosynthesis of long-chain ketones |

| Various Fungi | General ketone biotransformation | Enantioselective synthesis of ketones |

Optimization of Fermentation Conditions for Enhanced this compound Yield

The biotechnological production of ketones like this compound through microbial fermentation is a complex process influenced by numerous environmental and nutritional factors. While specific optimization data for this compound is not extensively documented, general principles for enhancing microbial production of long-chain ketones can be applied. The optimization of these parameters is critical for maximizing product titer and yield, making the process industrially viable. Key factors include the composition of the culture medium and the physical conditions of the fermentation.

The fermentation medium must provide essential nutrients to support microbial growth and product synthesis. researchgate.net This includes a primary carbon source, a nitrogen source, and various minerals and growth factors. researchgate.net For methyl ketone production in engineered Escherichia coli, glucose is a common carbon source. lbl.govnih.gov The choice and concentration of the nitrogen source, such as peptone or soybean meal, also significantly impact productivity. researchgate.net

Physical parameters such as temperature, pH, and aeration are crucial for optimal enzymatic activity and cell viability. wikipedia.org The optimal temperature for ketone production is host-dependent but is often maintained around 30-37°C for common microbial hosts like E. coli. wikipedia.orgasm.org The pH of the culture medium must be controlled, as significant shifts can inhibit key enzymes in the biosynthetic pathway; a pH around 6.5-7.0 is often optimal. uniprot.org Oxygen availability is another critical factor, particularly for pathways involving oxygenase enzymes. nih.gov The level of dissolved oxygen can be controlled by adjusting the agitation speed and aeration rate in the fermentor, with the volumetric oxygen transfer coefficient (kLa) being a key parameter for scale-up. wikipedia.org

Strategies such as fed-batch fermentation are often employed to achieve higher cell densities and product titers by feeding nutrients at a controlled rate, thereby avoiding substrate inhibition and the accumulation of toxic byproducts. oup.com Furthermore, the use of a two-phase fermentation system, where an organic solvent like decane (B31447) is added to the culture, can enhance the production of hydrophobic compounds like long-chain ketones by extracting them from the aqueous phase, which reduces product toxicity to the host cells. nih.gov

Table 1: Key Fermentation Parameters and Optimization Strategies for Microbial Ketone Production

| Parameter | Typical Range/Condition | Purpose of Optimization | Relevant Findings |

|---|---|---|---|

| Carbon Source | Glucose (20-40 g/L), Glycerol | Provide carbon backbone and energy for cell growth and synthesis. | Co-feeding strategies (e.g., glucose and ethanol) can improve carbon-to-energy ratios and increase yields. oup.com |

| Nitrogen Source | Peptone, Yeast Extract, Soybean Meal | Supply nitrogen for amino acid and protein synthesis. | Optimization of peptone concentration has been shown to be a significant factor in improving product yields. researchgate.net |

| Temperature | 30 - 37 °C | Maintain optimal activity of biosynthetic enzymes and cell growth. | Maximum production of a glycoprotein (B1211001) was achieved at 30°C. wikipedia.org |

| pH | 6.0 - 7.5 | Prevent enzyme denaturation and maintain cellular homeostasis. | The optimal initial pH for chrysomycin A production was found to be 6.5. uniprot.org |

| Aeration/Oxygen | 1-2 vvm (volume per volume per minute) | Supply oxygen for aerobic respiration and oxygenase-catalyzed reactions. | Oxygen availability was found to be a critical factor influencing methyl ketone concentration. nih.gov |

| Agitation | 200 - 400 rpm | Ensure homogenous mixing of nutrients and adequate oxygen transfer. | Maximum production was achieved at an agitation speed of 200 rpm in one study. wikipedia.org |

Enzymatic Reactions in this compound Formation

The biosynthesis of this compound in microorganisms typically proceeds via a sub-terminal oxidation pathway. This process involves two key enzymatic steps: first, the hydroxylation of a long-chain alkane (n-tetradecane) to a secondary alcohol (6-tetradecanol), and second, the oxidation of this alcohol to the corresponding ketone, this compound.

Alcohol Dehydrogenase-Mediated Oxidation of Tetradecanols

The final step in the formation of this compound is the oxidation of its precursor, 6-tetradecanol. This reaction is catalyzed by alcohol dehydrogenases (ADHs), a broad class of enzymes that facilitate the interconversion of alcohols and aldehydes or ketones. libretexts.org For the synthesis of this compound, a secondary alcohol dehydrogenase with activity towards long-chain substrates is required.

Research has identified several ADHs capable of oxidizing long-chain alcohols. An NAD+-dependent secondary alcohol dehydrogenase from the bacterium Rhodococcus erythropolis has been shown to be highly active against a range of long-chain secondary aliphatic alcohols. nih.gov While its optimal activity is with C6-C11 alcohols, it can oxidize substrates as long as 2-tetradecanol, demonstrating the feasibility of this enzymatic reaction on a C14 backbone. nih.govebi.ac.uk Similarly, alcohol dehydrogenases from yeast, such as those from Saccharomyces cerevisiae, have been reported to oxidize long-chain primary alcohols up to 24 carbons in length, indicating their potential utility for various long-chain substrates. nih.gov The enzyme PsADH, from Pantoea sp., was identified for its ability to oxidize the primary alcohol 1-tetradecanol (B3432657) to tetradecanal, further showing that C14 alcohols are viable substrates for microbial ADHs. asm.orgresearchgate.net

The efficiency of this step is crucial for high yields, and in whole-cell biocatalysis, the regeneration of the oxidized cofactor (NAD(P)+) is essential for sustained activity.

Characterization of Relevant Enzyme Systems

The complete enzymatic pathway from an alkane to a ketone involves a system of at least two types of enzymes.

Alkane Hydroxylases (Initial Oxidation) : The first step, the conversion of n-tetradecane to 6-tetradecanol, is a challenging chemical transformation that is efficiently catalyzed by alkane hydroxylase enzymes in nature. researchgate.net Cytochrome P450 monooxygenases (CYPs) are a major class of enzymes that perform this function. beilstein-journals.org They are heme-containing enzymes that use molecular oxygen and a reducing equivalent (NAD(P)H) to insert an oxygen atom into a C-H bond with high regio- and stereoselectivity. beilstein-journals.org A specific enzyme from Arabidopsis thaliana, CYP96A15, has been identified as a mid-chain alkane hydroxylase responsible for producing secondary alcohols and ketones from long-chain alkanes in plant cuticular wax. nih.gov Such enzymes are prime candidates for the biocatalytic production of 6-tetradecanol from tetradecane (B157292).

Secondary Alcohol Dehydrogenases (Second Oxidation) : As described previously, once the secondary alcohol is formed, it is oxidized by a long-chain secondary alcohol dehydrogenase (sADH). nih.gov These enzymes are often NAD+-dependent and exhibit specificity for the position of the hydroxyl group and the stereochemistry of the alcohol. nih.gov The sADH from Rhodococcus erythropolis is specific for the S-(+) stereoisomer of 2-octanol, highlighting the high selectivity these enzymes can possess. nih.gov

The combination of a CYP monooxygenase and a secondary ADH creates a complete enzymatic cascade for the conversion of alkanes to ketones. Other enzyme systems, such as Baeyer-Villiger monooxygenases (BVMOs), may also be present in some microorganisms, which can further oxidize the ketone to an ester, representing a potential competing pathway that may need to be eliminated in engineered production strains. researchgate.netharvard.edu

Table 2: Characterization of Enzyme Systems for this compound Synthesis

| Enzyme Class | Function | Cofactor(s) | Example Enzyme/Organism | Key Characteristics |

|---|---|---|---|---|

| Cytochrome P450 Monooxygenase | Alkane Hydroxylation (e.g., Tetradecane → 6-Tetradecanol) | O₂, NAD(P)H | CYP96A15 (Arabidopsis thaliana) | Heme-thiolate protein; catalyzes regio- and stereospecific C-H activation. beilstein-journals.orgnih.gov |

| Secondary Alcohol Dehydrogenase (sADH) | Secondary Alcohol Oxidation (e.g., 6-Tetradecanol → this compound) | NAD(P)⁺ | sADH (Rhodococcus erythropolis) | Active on long-chain secondary alcohols; can be highly stereospecific. nih.govebi.ac.uk |

Genetic Engineering and Metabolic Pathway Engineering for this compound Production

To achieve high-titer production of this compound, rational metabolic engineering of microbial hosts is essential. This involves enhancing the native biosynthetic pathways that supply precursors and introducing or overexpressing the key enzymes required for synthesis.

Enhancement of Native Biosynthetic Pathways

The production of this compound relies on a sufficient supply of its precursor, which is ultimately derived from central carbon metabolism. For ketones produced via the sub-terminal oxidation of alkanes, the native pathway to be enhanced would be the one producing the alkane itself. However, most research on microbial ketone production has focused on methyl ketones, which are derived from the fatty acid β-oxidation pathway. nih.gov

The strategies used for methyl ketone production provide a blueprint for enhancing precursor supply. This typically involves:

Increasing the pool of fatty acid intermediates: Overexpressing enzymes in the fatty acid synthesis (FAS) pathway.

Channeling flux through β-oxidation: In this pathway, fatty acids are broken down into acetyl-CoA. To produce methyl ketones, this pathway is modified to accumulate β-ketoacyl-CoA intermediates. This has been achieved by deleting fadA (which encodes a thiolase that consumes the β-ketoacyl-CoA) and overexpressing fadB (which produces it) and fadM (a thioesterase that converts it to a β-keto acid). nih.govgoogle.com

Eliminating competing pathways: Deleting genes responsible for the production of competing byproducts like ethanol, acetate, and lactate (B86563) can redirect carbon flux towards the desired product. nih.gov

Balancing cofactors: The fatty acid pathway is heavily dependent on NADPH. Engineering the cofactor regeneration system, for instance by expressing an NADH-dependent reductase instead of an NADPH-dependent one, can alleviate cofactor imbalance and improve yields. osti.gov

Applying these principles to a this compound pathway would involve enhancing the flux towards the specific precursor, whether it be tetradecane or another C14 molecule, while minimizing its diversion into competing metabolic routes.

Heterologous Expression of Ketone Synthases

A cornerstone of producing non-native compounds in hosts like E. coli is the heterologous expression of the required biosynthetic enzymes. For ketone production, several "ketone synthase" systems have been successfully expressed.

For methyl ketones, a two-gene system from the wild tomato Solanum habrochaites has been widely used. nih.gov This system comprises:

ShMKS2: A thioesterase that hydrolyzes a β-ketoacyl-ACP (an intermediate in fatty acid synthesis) to release a free β-keto acid. google.com

ShMKS1: A decarboxylase that removes the carboxyl group from the β-keto acid to yield the final methyl ketone. google.com

Constructing a pathway in E. coli with these two enzymes enabled the production of 2-nonanone, 2-undecanone, and 2-tridecanone. nih.gov

More relevant to the synthesis of non-methyl ketones like this compound is the characterization of other synthase types. An unusual polyketide synthase-like enzyme, SxtA, from the cyanobacterium Raphidiopsis raciborskii was heterologously expressed in E. coli. researchgate.net This enzyme catalyzed a Claisen condensation to produce an ethyl ketone intermediate, demonstrating that enzymatic systems for producing ketones other than methyl ketones can be functionally expressed in microbial hosts. researchgate.net The successful expression of such complex enzymes often requires optimization of gene codons and expression conditions to match the host organism. acs.org

Table 3: Examples of Heterologous Expression for Ketone Production

| Expressed Gene(s) | Native Source | Host Organism | Product(s) | Key Finding |

|---|---|---|---|---|

| shmks1, shmks2 | Solanum habrochaites (Wild Tomato) | E. coli | 2-nonanone, 2-undecanone, 2-tridecanone | A functional methyl ketone pathway can be created by expressing a thioesterase and a decarboxylase. nih.gov |

| fadM, fadB, acyl-CoA oxidase | E. coli, heterologous | E. coli (with fadA deletion) | C11-C15 methyl ketones | Modification of the native β-oxidation pathway combined with thioesterase overexpression dramatically boosts methyl ketone titers. nih.gov |

| SxtA | Raphidiopsis raciborskii | E. coli | Ethyl ketone and methyl ketone analogues | Demonstrates heterologous production of a non-methyl (ethyl) ketone using a polyketide synthase-like enzyme. researchgate.net |

Advanced Analytical Characterization and Methodological Innovations for 6 Tetradecanone

High-Resolution Spectroscopic Techniques for Structural Elucidation

Mass Spectrometry (MS) for Molecular Information[9],[13],[14],[1],[11],[15],[12],

Ion Mobility-Mass Spectrometry Integration

Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful technique for the analysis of complex mixtures, offering an additional dimension of separation based on the size, shape, and charge of an ion. This method is particularly advantageous for distinguishing between isomeric compounds, such as the various positional isomers of tetradecanone, which are indistinguishable by mass spectrometry alone.

In an IM-MS instrument, ions are generated and introduced into a drift tube filled with an inert buffer gas. An electric field propels the ions through the gas, and their drift time is measured. Ions with a larger, more extended structure will experience more collisions with the buffer gas and thus have a longer drift time compared to more compact ions of the same mass-to-charge ratio nih.gov. This separation by ion mobility allows for the resolution of isomers and even different conformers of the same molecule nih.gov.

The integration of ion mobility with tandem mass spectrometry (MS/MS) further enhances analytical specificity. After separation in the ion mobility cell, ions of a specific drift time can be selected and fragmented. The resulting fragmentation patterns can provide further structural information to confirm the identity of a specific ketone isomer. This combined approach, IM-MS/MS, is invaluable for the unambiguous identification of 6-tetradecanone in complex matrices where other C14 ketone isomers may be present publications.gc.ca.

Vibrational Spectroscopy: Infrared (IR) and Raman Applications

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These methods are highly sensitive to molecular structure and functional groups.

Identification of Carbonyl Stretching Frequencies

The most prominent feature in the infrared spectrum of a ketone is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group oregonstate.edu. For saturated aliphatic ketones like this compound, this peak is typically observed in a relatively narrow range, making it a highly diagnostic tool for identifying this class of compounds spectroscopyonline.comorgchemboulder.com.

The precise frequency of the C=O stretch is sensitive to the local electronic environment. For this compound, a saturated, acyclic ketone, the carbonyl stretching frequency is expected to be strong and sharp, appearing around 1715 cm⁻¹ spectroscopyonline.comorgchemboulder.com. This frequency can be influenced by factors such as the solvent used for analysis, but it remains a reliable indicator of the ketone functional group. Raman spectroscopy is complementary to IR spectroscopy; the carbonyl stretch in ketones is also Raman active, though typically weaker than in the IR spectrum.

| Ketone Type | Typical C=O Stretching Frequency (cm⁻¹) | Reference |

|---|---|---|

| Saturated Aliphatic (e.g., this compound) | 1715 ± 10 | spectroscopyonline.com |

| α,β-Unsaturated | 1685 - 1665 | orgchemboulder.com |

| Aryl Ketones | 1690 - 1680 | spectroscopyonline.com |

| Cyclic (6-membered ring) | ~1715 | oregonstate.edu |

| Cyclic (5-membered ring) | ~1750 | oregonstate.edu |

Conformational Insights from Vibrational Modes

Beyond simple functional group identification, vibrational spectroscopy can offer profound insights into the conformational landscape of molecules like this compound. The long alkyl chains (a pentyl group and a heptyl group) attached to the carbonyl carbon can adopt numerous conformations due to rotation around the C-C single bonds. These different spatial arrangements, or conformers, can have distinct vibrational spectra rsc.org.

Chromatographic Separation and Detection Methodologies

Gas Chromatography (GC) for Volatile Analysis

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including ketones like this compound researchgate.net. In GC, a sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid or solid phase.

Column Selection and Optimization for Resolution of C14 Ketone Isomers

The critical element in the GC separation of isomers is the selection of the capillary column, specifically its stationary phase sigmaaldrich.commerckmillipore.com. The principle of "like dissolves like" is a fundamental guide; polar analytes are best separated on polar stationary phases, while non-polar analytes are best separated on non-polar phases merckmillipore.com. Ketones are considered polar compounds due to the dipole moment of the carbonyl group.

To achieve high resolution among the C14 ketone isomers, a polar or intermediate-polar stationary phase is generally recommended sigmaaldrich.com.

Stationary Phase Polarity : For separating positional isomers of tetradecanone, a polyethylene glycol (PEG)-type stationary phase, often referred to as a "WAX" column, is an excellent choice fujifilm.com. These are highly polar phases that can interact with the carbonyl group through dipole-dipole interactions, providing selectivity based on the accessibility of the carbonyl group. A mid-polarity phase, such as one containing cyanopropylphenyl polysiloxane, can also offer unique selectivity for ketones. On a non-polar stationary phase (e.g., 100% dimethylpolysiloxane), C14 ketone isomers would likely elute primarily based on their boiling points, which are often very similar, leading to poor resolution restek.com.

Column Dimensions : Optimization of the separation also involves careful selection of the column's internal diameter (I.D.), film thickness, and length.

Internal Diameter (I.D.) : Narrower bore columns (e.g., 0.18 mm or 0.25 mm I.D.) provide higher efficiency (more theoretical plates per meter), leading to sharper peaks and better resolution merckmillipore.com.

Film Thickness : A thicker stationary phase film increases retention and can improve the resolution of early-eluting compounds. However, it can also lead to longer analysis times and peak broadening for later-eluting compounds. A standard film thickness of 0.25 µm is often a good starting point.

Length : Increasing the column length increases the total number of theoretical plates, which is proportional to the square root of the length, thereby enhancing resolution fujifilm.com. A 30-meter column is standard, but a 60-meter column may be necessary for resolving very similar isomers.

By systematically optimizing the stationary phase chemistry and column dimensions, along with analytical parameters like the temperature program and carrier gas flow rate, baseline resolution of this compound from its other C14 isomers can be achieved.

| Parameter | Recommendation for Isomer Resolution | Rationale | Reference |

|---|---|---|---|

| Stationary Phase | Polar (e.g., Polyethylene Glycol - WAX) or Intermediate-Polar (e.g., Cyanopropylphenyl) | Provides selectivity based on dipole-dipole interactions with the ketone's carbonyl group. | fujifilm.com |

| Column I.D. | 0.25 mm or smaller | Increases column efficiency and resolution. | merckmillipore.com |

| Film Thickness | 0.25 µm - 0.50 µm | Provides a good balance between retention, resolution, and analysis time. | fujifilm.com |

| Column Length | 30 m to 60 m | Longer columns provide more theoretical plates, enhancing separation power. | fujifilm.com |

Derivatization Strategies for Enhanced Detection

For gas chromatography (GC) analysis, the volatility and thermal stability of an analyte are critical. While this compound is amenable to GC analysis, derivatization can significantly enhance its chromatographic behavior and detection sensitivity. This process involves chemically modifying the ketone's carbonyl group to create a derivative with improved properties, such as increased volatility, reduced polarity, and enhanced detector response. gcms.czresearchgate.net

Common derivatization strategies applicable to ketones like this compound include:

Silylation: This is one of the most prevalent methods, where an active hydrogen is replaced by a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), react with the enol form of the ketone. gcms.cz This process caps the polar carbonyl group, which can reduce peak tailing caused by interactions with active sites in the GC system and improve peak symmetry. gcms.cz

Oxime Formation: Ketones can be converted to oximes by reacting them with hydroxylamine hydrochloride or its derivatives, such as O-(pentafluorobenzyl)hydroxylamine HCl (PFBHA). gcms.cz PFBHA is particularly useful as it introduces a polyfluorinated group, making the derivative highly sensitive to electron capture detection (ECD) for trace-level analysis.

Alkylation/Esterification: While more common for carboxylic acids and phenols, certain alkylation techniques can be adapted for ketones to form derivatives like acetals. gcms.cz These reactions can improve the stability and volatility of the parent compound.

The choice of derivatization reagent depends on the analyte's functional group, the complexity of the sample matrix, and the analytical objective. gcms.cz The reaction conditions, including temperature and time, must be optimized to ensure the reaction proceeds to completion for accurate and reproducible quantification.

Table 1: Common Derivatization Reagents for Ketones

| Derivatization Type | Reagent | Abbreviation | Derivative Formed | Key Advantages |

|---|---|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether (of the enol form) | Increases volatility; volatile byproducts. gcms.cz |

| Oxime Formation | O-(pentafluorobenzyl)hydroxylamine HCl | PFBHA | Pentafluorobenzyl (PFB) oxime | Enhances ECD sensitivity for trace analysis. gcms.cz |

Liquid Chromatography (LC) for Complex Mixtures

Liquid chromatography (LC) is a powerful technique for separating individual components from complex mixtures based on their interactions with stationary and mobile phases. libretexts.org For a compound like this compound, different LC modes can be employed depending on the analytical goal.

Reverse-Phase and Normal-Phase LC Methods

The two primary modes of LC are reverse-phase and normal-phase, which differ in the polarity of their stationary and mobile phases. libretexts.org

Normal-Phase Liquid Chromatography (NP-LC): In contrast to RP-LC, normal-phase chromatography uses a polar stationary phase (e.g., silica or alumina) and a non-polar mobile phase (e.g., hexane, ethyl acetate). blogspot.comphenomenex.com In this mode, polar analytes are retained longer on the column. blogspot.com this compound, being a relatively non-polar molecule, would elute relatively quickly. NP-LC is particularly useful for separating isomers and compounds that are highly soluble in non-polar organic solvents. blogspot.com The elution order is generally the reverse of that seen in RP-LC. tosohbioscience.com

Table 2: Comparison of Reverse-Phase and Normal-Phase LC for this compound Analysis

| Feature | Reverse-Phase LC (RP-LC) | Normal-Phase LC (NP-LC) |

|---|---|---|

| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., Silica, Alumina, Cyano) phenomenex.com |

| Mobile Phase | Polar (e.g., Water/Acetonitrile, Water/Methanol) youtube.com | Non-polar (e.g., Hexane, Ethyl Acetate) |

| Elution Principle | "Like dissolves like"; non-polar analytes retained longer. wikipedia.org | Polar analytes are retained longer via adsorption. blogspot.com |

| This compound Behavior | Strong retention due to its long alkyl chain. | Weak retention, elutes relatively early. |

| Primary Application | Broad applicability for a wide range of organic molecules. wikipedia.org | Isomer separation; analysis of samples soluble in non-polar solvents. blogspot.com |

Preparative LC for Isolation and Purification

While analytical LC aims to identify and quantify compounds in a sample, preparative liquid chromatography (Prep LC) is used to isolate and purify larger quantities of a specific compound from a mixture. thermofisher.comteledynelabs.com The primary goal is to obtain a sufficient amount of a high-purity substance for further use, such as structural elucidation, biological testing, or as an analytical standard. phenomenex.comwelch-us.com

The principles of preparative LC are the same as analytical LC, but the scale is significantly larger. welch-us.com An analytical method is first developed and then scaled up. This involves using columns with larger internal diameters (typically ≥20 mm), higher flow rates, and injecting much larger sample volumes. phenomenex.com For this compound, preparative LC could be employed to isolate it from a reaction mixture or a natural extract, yielding a pure reference material essential for developing accurate quantitative analytical methods.

Table 3: Analytical vs. Preparative Liquid Chromatography

| Parameter | Analytical LC | Preparative LC |

|---|---|---|

| Primary Goal | Identification and quantification. thermofisher.com | Isolation and purification. thermofisher.comteledynelabs.com |

| Sample Load | Micrograms (µg) to milligrams (mg) | Milligrams (mg) to kilograms (kg) welch-us.com |

| Column I.D. | Typically 2.1 - 4.6 mm | ≥ 20 mm phenomenex.com |

| Flow Rate | Typically 0.2 - 2.0 mL/min | 10 - 200 mL/min or higher phenomenex.com |

| Outcome | Chromatogram with data on compound presence and concentration. | Collected fractions of purified compound. welch-us.com |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, provide a powerful tool for comprehensive chemical analysis. For this compound and related compounds, coupling chromatography with mass spectrometry offers unparalleled sensitivity and specificity.

GC-MS/MS for Trace-Level Quantification and Identification

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a highly sensitive and specific analytical method that combines the separation capabilities of GC with the detection power of tandem mass spectrometry. nih.gov After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized. In MS/MS, a specific precursor ion corresponding to the analyte (e.g., the molecular ion of this compound) is selected and fragmented. The instrument then monitors for specific, characteristic product ions.

This process, known as multiple reaction monitoring (MRM), significantly reduces chemical noise from the sample matrix, allowing for highly specific detection and accurate quantification at very low levels (picogram to femtogram). nih.gov This makes GC-MS/MS an ideal technique for the trace-level analysis of this compound in complex biological or environmental samples, where matrix interference can be a significant challenge. innovareacademics.in

Table 4: Typical GC-MS/MS Parameters for Ketone Analysis

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Separation Column | Capillary column (e.g., DB-5MS, HP-5MS) | A non-polar or mid-polar column provides good separation for long-chain ketones. |

| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization method producing repeatable fragmentation patterns. |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity by monitoring specific precursor-to-product ion transitions. |

| Precursor Ion | The molecular ion (M+) or a major fragment of this compound. | Selected in the first quadrupole for fragmentation. |

| Product Ions | Specific fragments resulting from the collision-induced dissociation of the precursor ion. | Monitored in the third quadrupole for specific detection and quantification. |

LC-MS for Non-Volatile Precursors and Metabolites

While GC-MS is excellent for volatile compounds like this compound, it is not suitable for non-volatile or thermally labile molecules. Liquid chromatography-mass spectrometry (LC-MS) is the premier technique for analyzing such compounds. mdpi.com This makes it indispensable for studying the broader biochemical context of this compound, such as its potential non-volatile precursors or its metabolites formed through biological processes.

In LC-MS, compounds are separated via liquid chromatography and then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI). ESI allows for the ionization of polar and non-volatile molecules directly from the liquid phase without thermal degradation. This capability enables the analysis of a wide range of metabolites, including conjugates (e.g., glucuronides, sulfates) or more polar precursors that would not be detectable by GC. mdpi.comnih.govnih.gov

Table 5: Comparison of Hyphenated Techniques for this compound and its Metabolites

| Feature | GC-MS/MS | LC-MS |

|---|---|---|

| Analyte Properties | Volatile and thermally stable compounds. | Non-volatile, thermally labile, and polar compounds. mdpi.com |

| Typical Analytes | This compound itself. | Potential polar precursors, conjugated metabolites (e.g., glucuronides). |

| Separation Principle | Gas-phase separation based on boiling point and polarity. ursinus.edu | Liquid-phase separation based on polarity/hydrophobicity. libretexts.org |

| Ionization Technique | Electron Ionization (EI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |

| Derivatization | Often required to improve volatility and peak shape. | Can be used to enhance ionization, but not required for volatility. mdpi.com |

Quantitative Analysis Techniques for this compound

The quantitative analysis of this compound often relies on sophisticated chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for the separation, identification, and quantification of this compound. However, the accuracy of these methods can be significantly affected by the sample matrix, leading to either suppression or enhancement of the analytical signal. To counteract these matrix effects, specific methodologies such as standard addition and the use of internal standards are employed.

Standard Addition and Internal Standard Methodologies

The standard addition method is a powerful technique for determining the concentration of an analyte in a complex sample where matrix effects are suspected. wikipedia.orgalpha-measure.com This method involves adding known amounts of a pure standard of the analyte (in this case, this compound) to several aliquots of the sample. wikipedia.orglibretexts.org The analytical signal is then measured for each of these "spiked" samples and for the original unspiked sample. By plotting the analytical signal against the concentration of the added standard, a calibration curve is generated. The absolute concentration of the analyte in the original sample is determined by extrapolating the linear regression line to the point where the signal is zero. libretexts.org The primary advantage of this method is that the calibration standards are prepared in the same matrix as the sample, thereby inherently compensating for matrix-induced signal variations. wikipedia.orgalpha-measure.com

The internal standard (IS) method is another widely used approach to improve the precision and accuracy of quantitative analysis. This technique involves adding a known amount of a specific compound, the internal standard, to all samples, calibration standards, and quality control samples. The internal standard should be a compound that is chemically similar to the analyte but not naturally present in the samples. For the analysis of this compound by GC-MS, an ideal internal standard would be an isotopically labeled version of this compound (e.g., this compound-d5) or a homologous long-chain ketone that exhibits similar chromatographic behavior and ionization efficiency. Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte from a calibration curve constructed using the same analyte-to-internal standard ratios. The use of an internal standard helps to correct for variations in sample injection volume, detector response, and sample preparation recovery. nih.gov

| Method | Principle | Advantages | Considerations |

| Standard Addition | Known amounts of the analyte standard are added to the sample to create a calibration curve within the sample matrix. wikipedia.orglibretexts.org | Compensates for matrix effects, improves accuracy in complex samples. alpha-measure.com | Requires a larger amount of sample and is more labor-intensive per sample. researchgate.net |

| Internal Standard | A known amount of a similar, non-native compound is added to all samples and standards to normalize the analytical signal. | Corrects for variations in sample preparation and instrument response, improving precision. | Requires a suitable internal standard that does not interfere with the analyte. |

Development of High-Sensitivity Detection Protocols

Achieving high sensitivity in the detection of this compound, especially at trace levels, often necessitates the development of specialized analytical protocols. These protocols typically involve a combination of efficient sample preparation, chemical derivatization, and the use of advanced analytical instrumentation.

Chemical Derivatization

For ketones like this compound, derivatization can significantly enhance their detectability by both GC-MS and LC-MS/MS. The process involves a chemical reaction to convert the ketone into a derivative with improved chromatographic properties and/or a higher ionization efficiency. Common derivatizing agents for ketones include hydroxylamine and its derivatives, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). The resulting oxime derivatives are more volatile and can be readily analyzed by GC-MS with high sensitivity. nih.gov Another approach involves derivatization with reagents like dansylhydrazine, which introduces a fluorescent or easily ionizable tag, making the molecule more amenable to detection by LC-MS/MS. acs.orgacs.org

Advanced Instrumentation and Techniques

The use of tandem mass spectrometry (MS/MS) is a cornerstone of high-sensitivity detection. In GC-MS/MS or LC-MS/MS, a specific precursor ion of the derivatized or underivatized this compound is selected and then fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), the signal-to-noise ratio is dramatically improved, leading to lower limits of detection and quantification. nih.gov

Recent advancements in liquid chromatography, such as the use of Ultra-High-Performance Liquid Chromatography (UPLC), offer improved peak resolution and faster analysis times, which can also contribute to enhanced sensitivity. nih.govresearchgate.net When coupled with high-resolution mass spectrometry (HRMS), it is possible to achieve highly selective and sensitive quantification, even in very complex matrices.

Below is an illustrative table of analytical performance characteristics that could be expected from a validated LC-MS/MS method for a long-chain ketone, based on published data for similar analytes. researchgate.netnih.gov

| Parameter | Typical Performance | Significance |

| Linearity (R²) | > 0.99 | Indicates a strong correlation between the instrument response and the analyte concentration over a defined range. |

| Limit of Detection (LOD) | 0.1 - 10 ng/mL | The lowest concentration of the analyte that can be reliably detected by the analytical method. |

| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL | The lowest concentration of the analyte that can be accurately and precisely quantified. |

| Accuracy (% Recovery) | 85 - 115% | Measures the closeness of the measured concentration to the true concentration. |

| Precision (%RSD) | < 15% | Indicates the degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |

Biological and Ecological Significance of 6 Tetradecanone

Biosynthetic Pathways and Metabolic Intermediates

The formation of 6-tetradecanone is intrinsically linked to the central metabolic pathways of fatty acid and ketone body metabolism.

Fatty acid synthesis is the process of creating fatty acids from acetyl-CoA and malonyl-CoA precursors. libretexts.orguomustansiriyah.edu.iq This process occurs in the cytoplasm and involves a series of reactions catalyzed by the fatty acid synthase complex. nih.gov The synthesis starts with acetyl-CoA and elongates the fatty acid chain by two carbons in each cycle, typically producing palmitoyl-CoA, a 16-carbon saturated fatty acid. libretexts.org

Conversely, fatty acid oxidation (beta-oxidation) is the breakdown of fatty acids to produce acetyl-CoA. uomustansiriyah.edu.iq When acetyl-CoA is produced in excess, particularly during periods of fasting or on a low-carbohydrate diet, the liver initiates ketogenesis. nih.govwikipedia.org In this pathway, acetyl-CoA is converted into ketone bodies: acetoacetate, beta-hydroxybutyrate, and acetone. nih.govfrontiersin.orglibretexts.orgnih.gov These water-soluble molecules can be transported from the liver to other tissues to be used as an energy source. wikipedia.orgfrontiersin.org

The biosynthesis of a long-chain ketone like this compound likely involves modifications of intermediates within the fatty acid metabolic pathways. While the precise enzymatic steps leading to this compound are not detailed in the provided search results, the process would logically involve the oxidation of a C14 fatty acid (myristic acid) or a related precursor. The integration of fatty acid synthesis and degradation pathways, which involves the movement of intermediates between different cellular compartments like the mitochondria and endoplasmic reticulum, provides the necessary precursors for the formation of such specialized metabolites. nih.govyoutube.com

Enzymatic Biogenesis from Precursor Molecules

The formation of this compound in biological systems is primarily a result of the microbial metabolism of long-chain alkanes. This process involves a series of enzymatic reactions that introduce oxygen into the hydrocarbon chain. The biogenesis does not typically occur as a targeted synthesis of this specific ketone, but rather as an intermediate step in the degradation of n-tetradecane for carbon and energy by various microorganisms. researchgate.net

The key enzymatic pathway responsible is subterminal oxidation. The precursor molecule is n-tetradecane, a 14-carbon saturated hydrocarbon. The biogenesis proceeds through the following general steps:

Hydroxylation: An alkane hydroxylase enzyme introduces a hydroxyl group at a subterminal carbon atom of the n-tetradecane molecule. This results in the formation of a secondary alcohol, such as 6-tetradecanol (B8799563).

Dehydrogenation: A secondary alcohol dehydrogenase then oxidizes the hydroxyl group of the 6-tetradecanol, converting it into a carbonyl group. This step yields the final product, this compound.

The enzymes involved, such as cytochrome P450 monooxygenases and alkane monooxygenases (AlkB), are part of the cellular machinery that allows bacteria, yeasts, and fungi to utilize alkanes as a food source. researchgate.netresearchgate.net The fatty acids that can be produced from the subsequent breakdown of the ketone can then be used as precursors for cellular metabolism or as a source of energy via the β-oxidation pathway. researchgate.net

Subterminal Oxidation Mechanisms in Alkane Degradation

Subterminal oxidation is one of the primary mechanisms employed by environmental microbes to initiate the aerobic degradation of n-alkanes. nih.gov Unlike terminal oxidation, which targets the end carbon of the alkane chain, subterminal oxidation occurs at an internal carbon atom. rsc.orgkemdiktisaintek.go.id This pathway has been identified in various bacteria, including species of Pseudomonas and Gordonia. nih.govmdpi.com

The process begins with the action of an alkane hydroxylase, such as a cytochrome P450 enzyme or an AlkB-related non-heme iron monooxygenase. mdpi.com These enzymes catalyze the insertion of an oxygen atom into a C-H bond at a subterminal position of the alkane. In the case of n-tetradecane, this can result in various positional isomers of tetradecanol (B45765), including 6-tetradecanol. nih.gov

Following the initial hydroxylation, a secondary alcohol dehydrogenase oxidizes the resulting secondary alcohol to the corresponding ketone. nih.govfrontiersin.org For instance, 6-tetradecanol is converted to this compound.

In many organisms, the ketone is not the final product. It serves as a substrate for a Baeyer-Villiger monooxygenase (BVMO). nih.govfrontiersin.org This enzyme inserts an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. The ester is subsequently hydrolyzed by an esterase into an alcohol and a fatty acid, which can be funneled into central metabolic pathways like β-oxidation. nih.govfrontiersin.org This complete pathway allows microorganisms to break down long-chain alkanes into smaller, usable molecules for energy and cell growth. nih.gov

Table 1: Key Enzymes in Subterminal Alkane Degradation

| Enzyme Class | Function | Reactant (Example) | Product (Example) |

|---|---|---|---|

| Alkane Hydroxylase (e.g., CYP450, AlkB) | Introduces oxygen into the alkane chain | n-Tetradecane | 6-Tetradecanol |

| Secondary Alcohol Dehydrogenase | Oxidizes the secondary alcohol to a ketone | 6-Tetradecanol | This compound |

| Baeyer-Villiger Monooxygenase (BVMO) | Converts the ketone to an ester | This compound | Ester (e.g., octyl hexanoate) |

Ecological Roles and Inter-species Interactions

Role as Chemosignals or Semiochemicals in Ecological Systems

Semiochemicals are signaling molecules that mediate interactions between organisms. uliege.be While specific evidence for this compound is limited, related ketones are known to function as important chemical cues in various ecological contexts.

Plants and insects engage in complex "conversations" using a language of volatile chemical signals. nih.govfrontiersin.org Ketones similar in structure to this compound play roles in these interactions. For example, 2-tetradecanone (B1197950) has been identified as a sex pheromone for the insect Hoplia equina, a pest of cranberries. researchgate.netoup.com This demonstrates that C14 ketones can act as highly specific signals to attract mates, a crucial aspect of insect behavior that can be influenced by plant hosts which may provide a location for mating or oviposition. While not the plant-derived signal itself, the use of such a compound by an insect highlights the importance of this class of molecules in the chemical ecology of insect-plant systems.

The communication between microbes and their hosts is essential for maintaining homeostasis and can influence health and disease. nih.govd-nb.info Volatile organic compounds, including ketones, are among the molecules used in this chemical dialogue. researchgate.net For instance, the composition of gut microbiota can be influenced by and can, in turn, influence the host's metabolic state through the production of various metabolites. frontiersin.org Although the direct role of this compound as a specific signaling molecule in microbe-host interactions is an area requiring further research, the presence of tetradecanone has been noted in studies of host-microbe systems, suggesting a potential role in these complex relationships. researchgate.net

Involvement in Microbial Antagonism and Biocontrol Mechanisms

Microbial antagonism, where one microbe inhibits another, is a key mechanism in biological control. researchgate.netfrontiersin.org This is often mediated by the production of antimicrobial secondary metabolites. slideshare.net

This compound has demonstrated notable antimicrobial properties. Research has shown its efficacy against both fungal and bacterial pathogens. In laboratory studies, this compound was found to inhibit the growth of the fungi Candida albicans and Aspergillus niger. benchchem.com The proposed mechanism involves the disruption of the fungal cell membrane, leading to increased permeability and cell death. benchchem.com

Furthermore, the compound has exhibited significant antibacterial activity. It has been shown to be effective against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. benchchem.com The minimum inhibitory concentration (MIC) values reported indicate strong potential for these antibacterial effects. benchchem.com

The production of volatile ketones, including various tetradecanone isomers, by biocontrol agents like the bacterium Bacillus amyloliquefaciens and the fungus Ceratocystis fimbriata contributes to their ability to suppress plant pathogens. researchgate.netasm.org For example, volatile compounds from Bacillus amyloliquefaciens NJN-6, which include ketones, can inhibit the growth and spore germination of Fusarium oxysporum, the causative agent of Fusarium wilt. asm.orgnih.gov This highlights the role of C14 ketones in the chemical warfare between microbes and their potential application as biocontrol agents in agriculture. asm.org

Table 2: Reported Antimicrobial Activity of this compound

| Target Organism | Type | Finding |

|---|---|---|

| Candida albicans | Fungus | Growth inhibition benchchem.com |

| Aspergillus niger | Fungus | Growth inhibition benchchem.com |

| Staphylococcus aureus | Gram-positive Bacterium | Significant antibacterial activity benchchem.com |

Biotransformation and Biodegradation in Environmental Systems

The aerobic microbial degradation of aliphatic ketones like this compound is a specialized process that prevents the accumulation of these compounds in nature. The primary strategy employed by microorganisms involves an oxidative cleavage of the carbon-carbon bond adjacent to the carbonyl group. ethz.ch This is distinct from the terminal oxidation pathways common for n-alkanes, representing a sub-terminal oxidation mechanism for ketone metabolism. mdpi.comresearchgate.net

The key reaction in this pathway is a Baeyer-Villiger oxidation, a well-established mechanism in both synthetic chemistry and biocatalysis. ethz.chasm.org This reaction is catalyzed by a class of flavin-dependent enzymes known as Baeyer-Villiger monooxygenases (BVMOs). mdpi.comresearchgate.netnih.gov These enzymes utilize molecular oxygen and a cofactor, typically NAD(P)H, to insert an oxygen atom between the carbonyl carbon and an adjacent carbon atom, converting the ketone into an ester. mdpi.commdpi.com

For the asymmetrical this compound, the BVMO-catalyzed oxidation can theoretically yield two different esters. The regioselectivity of the enzyme determines which ester is produced. Following the formation of the ester, it is subsequently cleaved by hydrolase or esterase enzymes into an alcohol and a carboxylic acid. These breakdown products are generally less complex and can be readily assimilated by microorganisms, often being channeled into the β-oxidation pathway for fatty acid metabolism to generate energy and cellular carbon. mdpi.comresearchgate.net

Recent research has identified BVMOs in various bacteria, such as Acinetobacter and Pseudomonas, which are capable of acting on a wide range of linear and cyclic ketones. asm.orgresearchgate.net For instance, studies on Acinetobacter baylyi ADP1 have suggested that its degradation pathway for long-chain alkanes involves a BVMO, highlighting the environmental relevance of this enzyme class in hydrocarbon metabolism. researchgate.net Similarly, the degradation of other long-chain ketones, such as 2-tridecanone, has been reported to proceed via this Baeyer-Villiger oxidation mechanism. ethz.ch

Table 1: Key Enzymes in the Microbial Degradation of this compound

| Enzyme Class | Specific Enzyme Type | Role in Degradation Pathway | Cofactors/Reactants | Products |

|---|---|---|---|---|

| Monooxygenase | Baeyer-Villiger Monooxygenase (BVMO) | Catalyzes the insertion of an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. asm.orgmdpi.com | O₂, NAD(P)H | Ester (e.g., Pentyl nonanoate (B1231133) or Octyl hexanoate) |

| Hydrolase | Esterase / Carboxylesterase | Catalyzes the hydrolytic cleavage of the ester bond. mdpi.comasm.org | H₂O | An alcohol and a carboxylic acid |

The environmental fate of a chemical describes its transport, transformation, and ultimate disposition in various environmental compartments such as soil, water, and air. europa.euresearchgate.net The persistence of this compound is inversely related to its rate of biotransformation and biodegradation. numberanalytics.comethz.ch While specific, extensive environmental fate studies on this compound are limited, its behavior can be inferred from its physicochemical properties and data on structurally similar long-chain aliphatic ketones and alkanes.

Several factors govern the environmental persistence of this compound:

Bioavailability: As a long-chain aliphatic ketone, this compound is expected to have low water solubility and a tendency to sorb to organic matter in soil and sediment. This sorption can reduce its bioavailability to microorganisms, potentially slowing its degradation rate. ecetoc.org

Microbial Community Composition: The presence of microorganisms possessing the necessary enzymatic machinery, particularly BVMOs and esterases, is crucial for its degradation. ethz.chresearchgate.net Environments with a diverse and adapted microbial population, such as soils contaminated with hydrocarbons, are more likely to facilitate its rapid breakdown. jbiochemtech.com Fungal species have also been noted for their ability to degrade long-chain alkanes like tetradecane (B157292), suggesting a potential role in the degradation of its ketone derivatives. mdpi.com

Chemical Structure: The inherent structure of this compound makes it susceptible to the specific Baeyer-Villiger oxidation pathway, which is a key determinant of its biological breakdown. researchgate.netnih.gov The absence of features that typically confer high persistence (e.g., halogenation, extensive branching) suggests a moderate potential for degradation under favorable conditions.

Table 2: Factors Influencing the Environmental Fate and Persistence of this compound

| Factor | Influence on Degradation/Persistence | Rationale |

|---|---|---|

| Oxygen Availability | Decreased oxygen levels increase persistence. | Baeyer-Villiger monooxygenases are oxygen-dependent enzymes, making aerobic conditions necessary for the primary degradation step. mdpi.comresearchgate.net |

| Microbial Population | Persistence is lower in environments with adapted microbial consortia. | The presence of microbes that express BVMOs and esterases is a prerequisite for efficient biodegradation. researchgate.net |

| Sorption to Soil/Sediment | Increased sorption can lead to higher persistence. | Binding to organic matter reduces the compound's bioavailability in the aqueous phase where microbial uptake occurs. ecetoc.org |

| Temperature | Degradation rates are temperature-dependent. | Microbial enzymatic activity generally increases with temperature up to an optimum, and decreases at lower temperatures. inflibnet.ac.in |

| Bioavailability | Lower bioavailability increases persistence. | Limited water solubility can restrict access of the compound to microbial cells for degradation. |

Computational Chemistry and Theoretical Modeling of 6 Tetradecanone

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of molecules. ntnu.noirjweb.com These calculations provide fundamental information about a molecule's geometry, stability, and spectroscopic properties. For 6-tetradecanone, methods like Density Functional Theory (DFT) and ab initio calculations can offer a detailed picture of its electronic landscape. mdpi.compitt.edu

Geometry Optimization and Conformation Analysis

The first step in the computational study of a molecule is typically geometry optimization, a process that seeks to find the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure. ijpcbs.com For a flexible molecule like this compound, with its long alkyl chains, this process is also a conformational analysis, exploring the numerous possible spatial arrangements (conformers) arising from rotation around its single bonds.

Table 1: Predicted Conformational Properties of Aliphatic Chains

| Conformational Feature | Predicted Preference in this compound | Rationale |

| Alkyl Chain Torsion Angles | Predominantly anti (staggered) | Minimization of 1,4-steric repulsion between alkyl groups. acs.org |

| C-C-C Bond Angles | Approximately 109.5° | sp³ hybridization of carbon atoms. |

| Carbonyl Group Environment | Local deviations from ideal staggered conformation | Influence of the polar C=O bond and potential intramolecular interactions. |

Molecular Orbitals and Electron Density Distribution

Quantum chemical calculations can map the molecular orbitals (MOs) of this compound and its electron density distribution. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are key to understanding a molecule's reactivity. In a ketone, the HOMO is typically associated with the lone pair electrons on the oxygen atom, while the LUMO is the π* antibonding orbital of the carbonyl group.

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, would highlight the electron-rich region around the carbonyl oxygen, making it a likely site for electrophilic attack. Conversely, the carbonyl carbon would be identified as an electron-deficient site, susceptible to nucleophilic attack. These calculations would quantify the partial charges on each atom, providing a more detailed view of the molecule's polarity.

Spectroscopic Parameter Prediction (e.g., NMR chemical shifts, IR frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be compared with experimental data for validation of the computational model and for aid in spectral assignment. mdpi.com